molecular formula C11H14Cl3NO B3027266 (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride CAS No. 1261234-83-6

(R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride

Cat. No.: B3027266
CAS No.: 1261234-83-6
M. Wt: 282.6
InChI Key: GMMIBHGNIHSRSY-SBSPUUFOSA-N
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Description

®-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with a 3,4-dichlorobenzyl group, making it a valuable subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the 3,4-Dichlorobenzyl Group: The 3,4-dichlorobenzyl group is introduced via a nucleophilic substitution reaction. This involves reacting the pyrrolidine ring with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrochloride Formation: The final step involves converting the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the dichlorobenzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the benzyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate, and other bases for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

®-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((3,4-Dimethoxybenzyl)oxy)pyrrolidine hydrochloride: Similar in structure but with methoxy groups instead of chlorine atoms.

    ®-3-((3,5-Dichlorobenzyl)oxy)pyrrolidine hydrochloride: Similar but with chlorine atoms at different positions on the benzyl group.

Uniqueness

®-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride is unique due to the specific positioning of the dichlorobenzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(3R)-3-[(3,4-dichlorophenyl)methoxy]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO.ClH/c12-10-2-1-8(5-11(10)13)7-15-9-3-4-14-6-9;/h1-2,5,9,14H,3-4,6-7H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMIBHGNIHSRSY-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OCC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261234-83-6
Record name Pyrrolidine, 3-[(3,4-dichlorophenyl)methoxy]-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261234-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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